7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenol and ethyl acetoacetate as the starting materials.
Condensation Reaction: These materials undergo a condensation reaction in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled temperature and pressure conditions to form the coumarin core structure.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistency and efficiency. Quality control measures, including spectroscopic analysis and chromatographic techniques, are implemented to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Aminocoumarins.
Substitution Products: Coumarins with different functional groups at specific positions.
Scientific Research Applications
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and pH changes.
Biology: Employed in biological studies to investigate cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and dyes due to its unique optical properties.
Mechanism of Action
The mechanism by which 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial resistance, and cellular metabolism.
Comparison with Similar Compounds
7-(Diethylamino)-4-methylcoumarin: A closely related coumarin derivative with similar fluorescent properties.
4-Nitrophenol: A simpler compound that serves as a starting material in the synthesis of the target compound.
Ethyl acetoacetate: Another starting material used in the synthesis process.
Uniqueness: 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one stands out due to its specific structural features and potential applications in scientific research and industry. Its unique combination of functional groups and optical properties make it a valuable compound for various applications.
Biological Activity
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C14H17N2O3
- Molecular Weight: 231.2903 g/mol
- CAS Registry Number: 91-44-1
- IUPAC Name: 7-(Diethylamino)-4-methyl-2H-chromen-2-one
Antioxidant Activity
Coumarins, including the compound in focus, exhibit notable antioxidant properties. Research indicates that they can scavenge free radicals and reduce oxidative stress in various biological systems. A study highlighted that certain coumarin derivatives showed significant inhibition of lipid peroxidation and enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Neuroprotective Effects
The compound has demonstrated potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition contributes to improved cognitive function and memory retention in experimental models .
Anti-inflammatory Properties
In vitro studies have revealed that this coumarin derivative can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory disorders .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It selectively inhibits AChE and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease . Additionally, it has shown inhibitory activity against monoamine oxidase B (MAO-B), further supporting its neuroprotective role .
Case Studies
Properties
CAS No. |
36840-73-0 |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
VMXKKBJEEJZKLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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